Cas no 113544-59-5 (2,3,4,6-Tetra-O-benzoyl-D-mannopyranose)

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a protected derivative of D-mannose, widely used in carbohydrate chemistry and glycosylation reactions. The benzoyl groups enhance stability and control reactivity, making it a valuable intermediate for selective synthetic transformations. Its crystalline form ensures high purity and ease of handling, while the protective groups facilitate regioselective modifications. This compound is particularly useful in oligosaccharide synthesis, where precise stereochemistry is critical. Its compatibility with standard glycosylation protocols and reliable performance in complex reactions underscore its utility in pharmaceutical and biochemical research. The well-defined structure and consistent quality make it a preferred choice for advanced synthetic applications.
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose structure
113544-59-5 structure
商品名:2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
CAS番号:113544-59-5
MF:C34H28O10
メガワット:596.5801
MDL:MFCD02683399
CID:106043
PubChem ID:87577727

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 化学的及び物理的性質

名前と識別子

    • 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
    • D-Mannose,2,3,4,6-tetrabenzoate
    • 2,3,3,5,6,6-HEXAMETHYL-7-OXA-2,5-DIAZABICYCLO[2.2.1]HEPTANE
    • 2,3,4,6-TERA-O-BENZOYL-D-MANNOPYRANOSE
    • O-2,4-Dichlorphenyl-N-isopropylchlormethylphosphonamidothioat
    • O2,O3,O4,O6-Tetrabenzoyl-D-mannose
    • D-Mannose, 2,3,4,6-tetrabenzoate
    • FCDYAJBVISGNLC-FUDYUEBSSA-N
    • 2,3,4,6-Tetra-O-benzoylhexopyranose
    • 2,3,4,6-tetra-O-benzoyl-mannopyranose
    • D-Mannopyranose, 2,3,4,6-Tetrabenzoate
    • 2-O,3-O,4-O,6-O-Tetrabenzoyl-D-mannopyranose
    • 466T982
    • (2R,3R,4S,5S)-2-(benzoyloxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate
    • MFCD02683399
    • D92575
    • T2056
    • 113544-59-5
    • 93% (isomer mixture)
    • SCHEMBL6219613
    • 627466-98-2
    • AKOS027320098
    • DTXSID80921103
    • [(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
    • W-203335
    • (2R,3R,4S,5S)-2-((Benzoyloxy)methyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate
    • MDL: MFCD02683399
    • インチ: 1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1
    • InChIKey: FCDYAJBVISGNLC-FUDYUEBSSA-N
    • ほほえんだ: O1C([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 596.16800
  • どういたいしつりょう: 596.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 44
  • 回転可能化学結合数: 13
  • 複雑さ: 959
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • トポロジー分子極性表面積: 135

じっけんとくせい

  • 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 179.0 to 185.0 deg-C
  • ふってん: 744.2±60.0 °C at 760 mmHg
  • フラッシュポイント: 237.8±26.4 °C
  • 屈折率: -78 ° (C=1, CHCl3)
  • ようかいど: Insuluble (3.5E-5 g/L) (25 ºC),
  • PSA: 142.50000
  • LogP: 4.08000
  • じょうきあつ: 0.0±2.6 mmHg at 25°C

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB250576-5 g
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, 93%; .
113544-59-5 93%
5 g
€455.80 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T866839-200mg
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
113544-59-5 ≥93%
200mg
¥213.30 2022-09-28
TRC
T284293-10mg
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
113544-59-5
10mg
$ 50.00 2022-06-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2056-5G
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
113544-59-5 >93.0%(HPLC)
5g
¥1990.00 2024-04-18
Alichem
A119001729-5g
2,3,4,6-tetra-o-benzoyl-D-mannopyranose
113544-59-5 95%
5g
$400.00 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T866839-1g
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
113544-59-5 ≥93%
1g
¥536.40 2022-09-28
Chemenu
CM161398-1g
2,3,4,6-tetra-o-benzoyl-D-mannopyranose
113544-59-5 95%
1g
$84 2023-11-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2056-5g
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
113544-59-5 93.0%(LC)
5g
¥2915.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2056-5g
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
113544-59-5 93.0%(LC)
5g
¥2915.0 2023-09-01
eNovation Chemicals LLC
D757885-200mg
D-Mannose, 2,3,4,6-tetrabenzoate
113544-59-5 95%
200mg
$85 2025-02-21

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 合成方法

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 関連文献

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2,3,4,6-Tetra-O-benzoyl-D-mannopyranoseに関する追加情報

Introduction to 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS No. 113544-59-5)

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, identified by the Chemical Abstracts Service Number (CAS No.) 113544-59-5, is a well-studied derivative of D-mannose, widely utilized in the field of organic synthesis and glycoscience. This compound serves as a crucial intermediate in the construction of complex carbohydrate structures, particularly in the synthesis of glycoproteins, glycolipids, and other oligosaccharides. Its unique structure, characterized by the presence of four benzoyl groups at the 2, 3, 4, and 6 positions of the mannopyranose ring, enhances its stability and reactivity, making it an invaluable tool in both academic research and industrial applications.

The significance of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose lies in its role as a protecting group for hydroxyl moieties in carbohydrate chemistry. The benzoyl groups not only shield the reactive hydroxyl groups from unwanted side reactions but also facilitate selective modifications at other positions on the sugar ring. This property is particularly useful in multi-step syntheses where regioselectivity is paramount. The compound’s stability under various reaction conditions further underscores its utility in constructing intricate carbohydrate architectures.

In recent years, advancements in glycoscience have highlighted the importance of well-defined oligosaccharides in understanding biological processes. 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose has been employed in the synthesis of glycopeptides and glycosaminoglycans (GAGs), which are critical components of cell surface receptors and extracellular matrices. These structures play pivotal roles in cell signaling, immune responses, and pathogen recognition. The ability to precisely modify these carbohydrates has opened new avenues for therapeutic intervention.

Recent studies have demonstrated the utility of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in developing novel carbohydrate-based vaccines and immunomodulators. For instance, synthetic oligosaccharides derived from this compound have shown promise in eliciting protective immune responses against certain pathogens. The benzoylated derivative allows for controlled introduction of additional functional groups, enabling fine-tuning of immunogenicity and adjuvancy properties. This approach aligns with the growing trend toward personalized medicine and targeted immunotherapies.

The pharmaceutical industry has also leveraged 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in the development of enzyme inhibitors and carbohydrate-based drugs. By serving as a scaffold for designing molecules that mimic or interfere with natural carbohydrate-protein interactions, this compound has contributed to the discovery of new therapeutic agents. For example, certain benzoylated Mannose derivatives have been investigated for their potential anti-inflammatory and anti-cancer properties.

From a synthetic chemistry perspective, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a versatile building block that enables the construction of diverse carbohydrate libraries. High-throughput screening methods combined with computational modeling have been employed to identify novel bioactive oligosaccharides derived from this precursor. Such efforts have led to the discovery of compounds with potential applications in drug discovery and diagnostics.

The role of CAS No. 113544-59-5 extends beyond academic research into industrial applications. The pharmaceutical and biotechnology sectors utilize this compound in large-scale syntheses required for drug development pipelines. Its high purity and reproducibility make it an ideal candidate for industrial processes where consistency is critical.

Future directions in the study of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose may include exploring its applications in biocatalysis and green chemistry initiatives. The development of enzymatic methods for modifying this compound could reduce reliance on traditional chemical synthesis routes, thereby minimizing environmental impact. Additionally, advances in chiral synthesis techniques may further enhance the availability and accessibility of this valuable intermediate.

In conclusion, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS No. 113544-59-5) remains a cornerstone in carbohydrate chemistry with far-reaching implications for medicine,biology,and materials science. Its unique structural features continue to inspire innovative research across multiple disciplines,underscoring its enduring importance as a scientific tool.

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(CAS:113544-59-5)2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
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はかる:5g
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